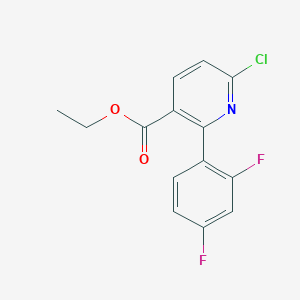

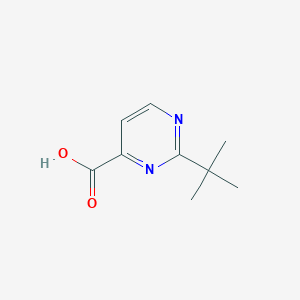

![molecular formula C13H16O5 B1321301 4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid CAS No. 161948-80-7](/img/structure/B1321301.png)

4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid

説明

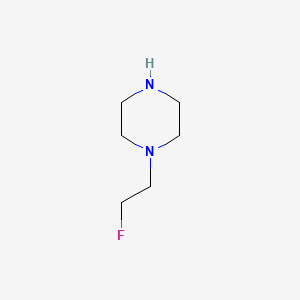

“4-[2-(Tert-butoxy)-2-oxoethoxy]benzoic acid”, also known as TBOA, is a compound with various properties which make it suitable for several research and industrial applications. It has a molecular formula of C13H16O5 and a molecular weight of 252.26 g/mol .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the preparation of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate was accomplished via nucleophilic displacement of the bromine in tert-butyl bromoacetate with the secondary amine of the Boc-protected piperazine under basic conditions using triethylamine .科学的研究の応用

Molecular Structure Analysis

- 4-tert-Butyl-π-(tricarbonylchromium)benzoic acid, a compound related to the requested molecule, has been studied for its molecular structure using X-ray data. Its monoclinic crystal structure and specific conformational details were explored (Meurs & Koningsveld, 1974).

Synthetic Applications

- Tert-butoxy radicals, which are related to the target compound, have been investigated for their reactions with phenols. This study provides insights into the reaction mechanisms and rate constants, essential for understanding the chemical behavior of similar tert-butoxy compounds (Das, Encinas, Steenken, & Scaiano, 1981).

Crystallography and Magnetism

- 3-(N-tert-Butyl-N-aminoxyl)benzoic acid, a structurally similar compound, was examined for its crystallography and magnetism. This research provides valuable information about the solid-state magnetic susceptibility and phase change behaviors of related tert-butyl benzoic acids (Baskett & Lahti, 2005).

Luminescence in Lanthanide Coordination Polymers

- Studies on lanthanide coordination polymers using aromatic carboxylate ligands, including 4-[4-(9H-carbazol-9-yl)butoxy]benzoic acid, reveal insights into their structural and photophysical properties. This research is significant for understanding the luminescence and optical applications of similar benzoic acid derivatives (Raphael, Reddy, Vasudevan, & Cowley, 2012).

Hydrogen Bonding and Molecular Arrays

- The self-assembly of molecular arrays involving 4-tert-butylbenzoic acid demonstrates the importance of hydrogen bonding in the formation of complex structures. This study aids in understanding how similar benzoic acids might behave in self-assembly processes (Armstrong et al., 2002).

Polymerization and Catalysis

- Research on the use of di-tert-butyl peroxide as an initiator for polymerization offers insights into the reaction mechanisms and products formed, which is relevant for understandingthe polymerization processes involving similar tert-butyl-based compounds (Allen & Bevington, 1961).

Crystal Structures of Benzoic Acid Derivatives

- The study of crystal structures of compounds like 4-(oxiran-2-ylmethoxy)benzoic acid provides valuable information on the molecular arrangement, which can be essential for understanding the crystalline properties of related benzoic acid derivatives (Obreza & Perdih, 2012).

Conformational Properties and NMR Shielding

- Research focusing on ortho-substituted perbenzoates, including tert-butyl peresters, has explored the influence of steric constraints on conformational properties and NMR shielding. This kind of study is beneficial for understanding the molecular dynamics and NMR characteristics of similar compounds (Antolini et al., 1992).

Liquid Crystals and Mesomorphic Properties

- Investigations into the thermal and mesophase behavior of ternary mixtures of hydrogen-bonded nematic liquid crystals, including compounds like 4-hexylbenzoic acid, provide insights into the liquid crystalline properties and phase transitions relevant to related benzoic acids (Okumuş & Özğan, 2014).

Drug-likeness and Bioactivity Prediction

- The design and synthesis of compounds containing benzoic acid moieties and their in silico prediction of drug-likeness properties and bioactivity, as seen in studies of compounds like 2-cyano-3-(3,5-di-tert-butyl-4-hydroxyphenyl)acrylamido benzoic acids, are crucial for understanding the pharmacological potential of similar benzoic acid derivatives (Madhavi & Bhavani, 2021).

特性

IUPAC Name |

4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O5/c1-13(2,3)18-11(14)8-17-10-6-4-9(5-7-10)12(15)16/h4-7H,8H2,1-3H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOHVWVYGCZAYHU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC=C(C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40611139 | |

| Record name | 4-(2-tert-Butoxy-2-oxoethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

161948-80-7 | |

| Record name | 4-(2-tert-Butoxy-2-oxoethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40611139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

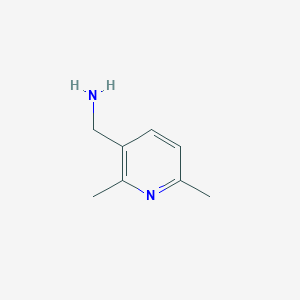

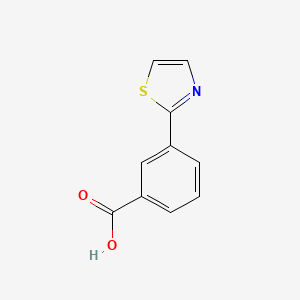

![7-Fluoro-[1,8]naphthyridin-2-ol](/img/structure/B1321230.png)

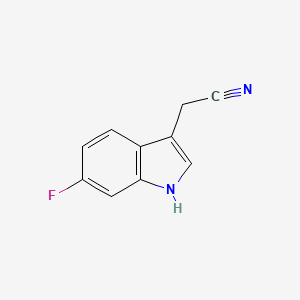

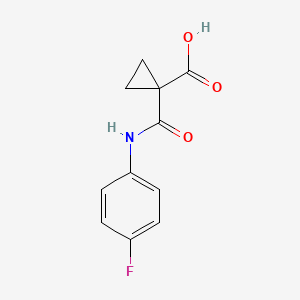

![4,5-Dichloropyrrolo[2,1-f][1,2,4]triazine](/img/structure/B1321239.png)

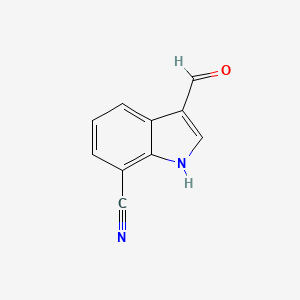

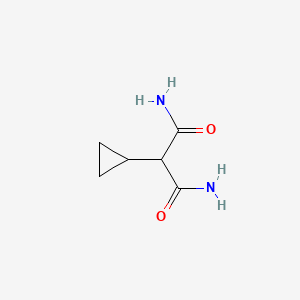

![4-chloro-2-methyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1321240.png)

![2-Bromo-5-chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridine](/img/structure/B1321247.png)